1-Benzofuran-3-ylmethanethiol
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Overview
Description
1-Benzofuran-3-ylmethanethiol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. This specific compound features a thiol group (-SH) attached to the methylene bridge at the 3-position of the benzofuran ring.
Preparation Methods
The synthesis of 1-Benzofuran-3-ylmethanethiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst can yield benzofuran derivatives . Another approach involves the use of free radical cyclization cascades, which are effective for constructing complex benzofuran structures . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzofuran-3-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzofuran derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzofuran-3-ylmethanethiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzofuran-3-ylmethanethiol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation through various signaling pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
1-Benzofuran-3-ylmethanethiol can be compared with other benzofuran derivatives, such as:
2-Benzofuranmethanethiol: Similar structure but with the thiol group at the 2-position.
3-Benzofuranmethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Benzothiophene derivatives: Contain a sulfur atom in place of the oxygen in the furan ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-benzofuran-3-ylmethanethiol |
InChI |
InChI=1S/C9H8OS/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5,11H,6H2 |
InChI Key |
IYHCOXYLJWCTEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CS |
Origin of Product |
United States |
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